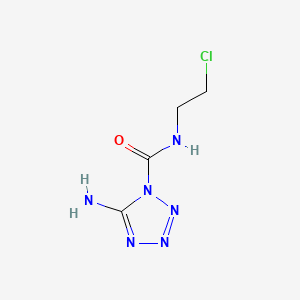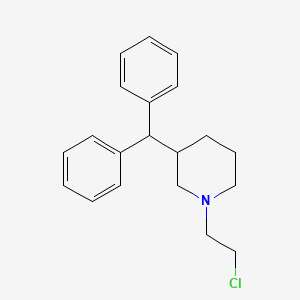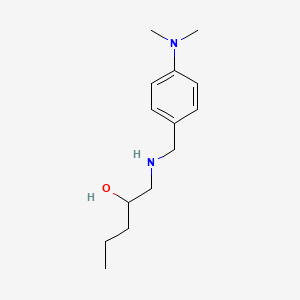
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carbamate group bonded to two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated carbamate groups.
Substitution: Substituted products with new functional groups replacing the carbamate.
Aplicaciones Científicas De Investigación
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be compared with other carbamate derivatives:
This compound vs. This compound tosylate: The tosylate salt form has different solubility and stability properties.
This compound vs. This compound fumarate: The fumarate salt form may exhibit different pharmacokinetic properties.
Comparación Con Compuestos Similares
- 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate tosylate
- This compound fumarate
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Propiedades
Número CAS |
739-62-8 |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(1-methylpyrrolidin-3-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C18H20N2O2/c1-19-13-12-17(14-19)22-18(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |
Clave InChI |
FHJHJYBFXRHWSS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


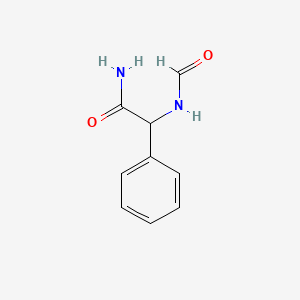
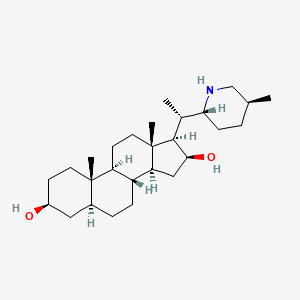

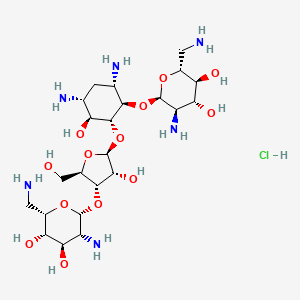
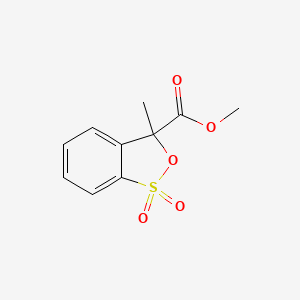
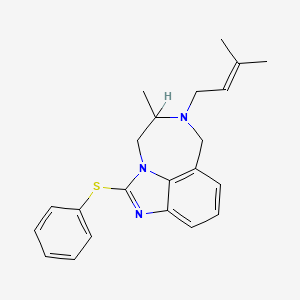

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

